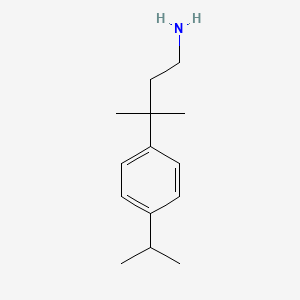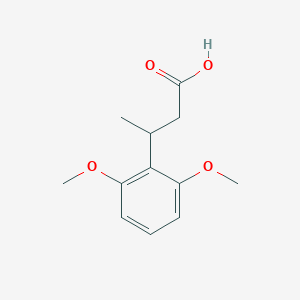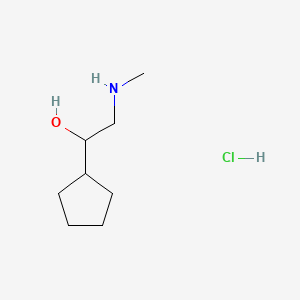![molecular formula C13H17Br B13606263 [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is an organic compound that features a benzene ring substituted with a bromoalkene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,4-dimethylpent-1-en-1-ylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the desired position on the alkene chain.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the alkene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: Products include dehalogenated or hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
[(1E)-4-bromobut-1-en-1-yl]benzene: Similar structure but with a shorter alkene chain.
4-bromo-1-butene: Lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is unique due to its extended alkene chain and the presence of both a benzene ring and a bromine atom
Propiedades
Fórmula molecular |
C13H17Br |
|---|---|
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
[(E)-5-bromo-4,4-dimethylpent-1-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3/b9-6+ |
Clave InChI |
FNWJLSGSEYYUDH-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)(C/C=C/C1=CC=CC=C1)CBr |
SMILES canónico |
CC(C)(CC=CC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)






![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
